molecular formula C10H16ClN3O B2842779 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1420847-89-7

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No. B2842779
CAS RN: 1420847-89-7
M. Wt: 229.71
InChI Key: KTJWAQXJXBMTHW-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can be represented by the SMILES string C1 (CCNCC1)OC2=NC=CC=N2 . The compound has a molecular weight of 229.71 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride are not detailed in the available literature, pyrimidine derivatives are known to participate in a variety of chemical reactions. These reactions often involve the formation of various piperidine derivatives .

Scientific Research Applications

Neurotransmitter Modulation

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride's structural components, such as piperidine and pyrimidine, are found in compounds targeting the serotonin system, particularly 5-HT1A receptors. These receptors play a crucial role in modulating neurotransmitter release, including serotonin, which is implicated in depression and anxiety disorders. The compound's relevance in this context lies in its potential to influence the design of antidepressants targeting these pathways (Wang et al., 2019).

DNA Interaction

Compounds with the pyrimidine moiety, similar to 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, have shown strong binding affinity to the minor groove of double-stranded DNA. This interaction is crucial for the development of optical sensors and drugs targeting DNA for therapeutic purposes, offering insights into drug design and the molecular basis of DNA recognition (Issar & Kakkar, 2013).

Enzyme Inhibition and Diabetes Mellitus Treatment

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrimidine derivatives, are vital in treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin hormones, which are essential for insulin secretion. The structural elements of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride could provide a basis for designing new DPP IV inhibitors (Mendieta et al., 2011).

Anti-Inflammatory Activity

Substituted tetrahydropyrimidine derivatives, related to the pyrimidine component of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, have demonstrated potent in vitro anti-inflammatory activity. These findings highlight the compound's potential as a lead for developing new anti-inflammatory drugs (Gondkar et al., 2013).

Nucleic Acid Base Tautomerism

The pyrimidine component of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is relevant in studying the tautomerism of nucleic acid bases, which has implications for understanding genetic mutations and designing nucleic acid-based drugs. Studies on pyrimidine tautomers can provide insights into the interactions between nucleic acids and potential therapeutic compounds (Person et al., 1989).

Safety and Hazards

The safety information for 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride indicates that it is classified as a combustible solid . It is sold “as-is” without any warranty of fitness for a particular purpose .

Future Directions

The future directions for research on 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological applications. Given the interest in pyrimidine derivatives in the pharmaceutical industry, this compound may hold promise for the development of new therapeutic agents .

properties

IUPAC Name

4-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWAQXJXBMTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

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